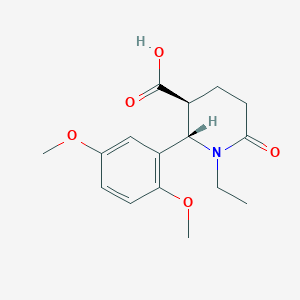

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-4-17-14(18)8-6-11(16(19)20)15(17)12-9-10(21-2)5-7-13(12)22-3/h5,7,9,11,15H,4,6,8H2,1-3H3,(H,19,20)/t11-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNLJWYYZRTVLO-NHYWBVRUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multi-step organic synthesis. The process may start with the preparation of the piperidine ring, followed by the introduction of the dimethoxyphenyl group, the ethyl group, and the carboxylic acid group. Common reagents and conditions used in these steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.

Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

Addition of the Ethyl Group: Alkylation reactions using ethyl halides or ethyl Grignard reagents.

Carboxylation: Introduction of the carboxylic acid group can be done through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, acyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cancer Treatment

BOPC1 has been identified as a promising candidate for the treatment of cancers characterized by mutations in the isocitrate dehydrogenase (IDH) genes. The compound exhibits therapeutic activity by targeting cancer cells with these mutations. Research indicates that BOPC1 can inhibit the growth of tumors driven by IDH mutations, making it a potential agent in targeted cancer therapies .

Protein Interaction Studies

The structural features of BOPC1 allow it to engage in significant interactions with various proteins. The compound's binding affinity and orientation within protein binding sites have been explored using molecular docking studies. These analyses reveal that BOPC1 can form multiple interactions, including hydrogen bonds and π-stacking interactions, which are critical for its biological activity .

Case Studies

- HuR Binding : In-depth studies on the interaction between BOPC1 and HuR have demonstrated that the compound can stabilize specific RNA targets by altering HuR's binding dynamics. This has implications for regulating gene expression in cancer cells .

- MDM2 Inhibition : Another important application of BOPC1 is its potential as an inhibitor of MDM2, a protein that negatively regulates the tumor suppressor p53. By inhibiting MDM2, BOPC1 may enhance p53 activity, leading to increased apoptosis in cancer cells .

Synthesis and Purification

The synthesis of BOPC1 typically involves a series of chemical reactions, including the Castagnoli–Cushman reaction followed by amidation to achieve the desired enantiomeric purity. High-performance liquid chromatography (HPLC) is often employed for the resolution of chiral compounds, ensuring that only the active enantiomer is utilized in biological studies .

| Method | Description |

|---|---|

| Castagnoli–Cushman | A reaction used to synthesize intermediates for BOPC1 |

| HPLC | Employed to separate and purify enantiomers of BOPC1 |

Mechanism of Action

The mechanism of action of (2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved can be elucidated through biochemical assays, molecular docking studies, and other experimental techniques.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Research Findings and Implications

Substituent Position Matters : 3,4-Dimethoxyphenyl analogs () show anticancer activity, while 2,5-dimethoxy derivatives (e.g., 25H-NBOH) may prioritize CNS effects. The target compound’s substituent arrangement could balance these profiles .

Carboxylic Acid Role : Carboxylic acid groups enhance solubility and enable ionic interactions, as seen in 3-O-feruloylquinic acid and dihydrobenzofurans .

Structural Complexity vs. Bioavailability : Piperidine derivatives (e.g., ) are synthetically accessible, whereas hybrid structures () may face pharmacokinetic challenges .

Biological Activity

(2S,3S)-2-(2,5-dimethoxyphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, commonly referred to as BOPC1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its interactions with proteins, cytotoxicity, and antimicrobial properties.

- Molecular Formula : C16H21NO5

- CAS Number : 1391555-63-7

- Purity : ≥ 95%

Biological Activity Overview

BOPC1 exhibits a range of biological activities, particularly in the context of protein interactions and cytotoxicity.

1. Protein Interactions

BOPC1 has been studied for its interaction with the human antigen HuR (human antigen R), a protein involved in mRNA stability and translation. The binding free energy calculations suggest that the (2S,3S) enantiomer of BOPC1 has a significantly higher binding affinity compared to its (2R,3R) counterpart:

| Enantiomer | Binding Free Energy (kcal/mol) |

|---|---|

| (2S,3S)-BOPC1 | -53.37 |

| (2R,3R)-BOPC1 | -41.27 |

The docking studies indicate that the aromatic rings of BOPC1 establish different interactions with HuR, with the (2S,3S) enantiomer forming stacking interactions and hydrogen bonds that enhance its binding affinity .

2. Cytotoxicity Studies

Cytotoxicity testing has revealed varying effects of BOPC1 on different cell lines. The compound was evaluated using the MTT assay to determine cell viability:

| Compound | Concentration (µM) | Viability after 24h (%) | Viability after 48h (%) |

|---|---|---|---|

| (2S,3S)-BOPC1 | 100 | 92 | 89 |

| (2R,3R)-BOPC1 | 100 | 75 | 68 |

Results indicate that while both enantiomers exhibit some level of cytotoxicity at higher concentrations, the (2S,3S) variant shows a more favorable profile in terms of cell viability compared to the (2R,3R) variant .

3. Antimicrobial Activity

BOPC1 has also been tested for antimicrobial properties against various bacterial strains. It demonstrated significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | Not effective |

The mechanism of action is hypothesized to involve interference with bacterial biofilm formation and disruption of cellular processes .

Case Studies

Recent studies have highlighted the potential therapeutic applications of BOPC1 in cancer treatment due to its antiproliferative properties. For instance:

Q & A

Q. Table 1. Synthetic Yield Optimization for Key Steps

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Piperidine ring formation | Boc-protected amine, TFA deprotection | 65 | >95% |

| Ethylation at N1 | Ethyl iodide, K2CO3, DMF | 78 | 97% |

Q. Table 2. Stability in Common Solvents (25°C, 24h)

| Solvent | Degradation (%) | Major Degradant |

|---|---|---|

| Water | 15 | Hydrolyzed oxo |

| DMSO | <5 | None detected |

| Methanol | 8 | Methyl ester |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.